molecular formula C7H11KO2 B12649674 Potassium cyclohexanecarboxylate CAS No. 25666-60-8

Potassium cyclohexanecarboxylate

Cat. No.: B12649674
CAS No.: 25666-60-8
M. Wt: 166.26 g/mol
InChI Key: VFLADTURPGNKHV-UHFFFAOYSA-M
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Description

Potassium cyclohexanecarboxylate is a potassium salt of cyclohexanecarboxylic acid. It is an organic compound with the molecular formula C₇H₁₁KO₂. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Hydrogenation of Benzoic Acid: One common method for preparing cyclohexanecarboxylic acid, which can then be converted to potassium cyclohexanecarboxylate, involves the catalytic hydrogenation of benzoic acid. This reaction typically uses a palladium or platinum catalyst under high pressure and temperature conditions.

    Chlorination and Carboxylation of Cyclohexanol: Another method involves the chlorination of cyclohexanol to form cyclohexyl chloride, followed by carboxylation to yield cyclohexanecarboxylic acid. This acid can then be neutralized with potassium hydroxide to form this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes using benzoic acid as the starting material. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Potassium cyclohexanecarboxylate can undergo oxidation reactions to form cyclohexanone or cyclohexanol.

    Reduction: It can be reduced to cyclohexane under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution Reagents: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Cyclohexanone, cyclohexanol

    Reduction: Cyclohexane

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

Potassium cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of potassium cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylate group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic Acid: The parent acid of potassium cyclohexanecarboxylate, used in similar applications.

    Cyclohexylamine: Another derivative of cyclohexane, used in the synthesis of pharmaceuticals and agrochemicals.

    Cyclohexanol: An alcohol derivative of cyclohexane, used in the production of nylon and other industrial chemicals.

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its potassium salt form enhances its solubility and reactivity in aqueous solutions, making it a valuable compound in various industrial and research applications.

Properties

CAS No.

25666-60-8

Molecular Formula

C7H11KO2

Molecular Weight

166.26 g/mol

IUPAC Name

potassium;cyclohexanecarboxylate

InChI

InChI=1S/C7H12O2.K/c8-7(9)6-4-2-1-3-5-6;/h6H,1-5H2,(H,8,9);/q;+1/p-1

InChI Key

VFLADTURPGNKHV-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)C(=O)[O-].[K+]

Related CAS

98-89-5 (Parent)

Origin of Product

United States

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